N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Description
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Biological Activity
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure features an oxazole ring, which is known for its biological relevance. The presence of the hydroxyl group and the alkyl chain contributes to its solubility and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives demonstrate strong scavenging activity against DPPH radicals, comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes. Notably, it has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production. The IC50 values for related compounds ranged from 16.78 to 200 μM, indicating varying degrees of potency . The mechanism involves competitive inhibition, as demonstrated through kinetic studies using Lineweaver–Burk plots.
Case Study: Tyrosinase Inhibition
A study focused on the inhibition of mushroom tyrosinase revealed that compounds with structural similarities to this compound exhibited significant inhibitory effects. The strongest inhibitor showed an IC50 value of 16.78 μM, demonstrating a promising avenue for further exploration in skin-whitening agents .
Antiviral Activity
Compounds within the oxazole family have been investigated for antiviral properties. For example, certain derivatives were found to inhibit the activity of viral polymerases effectively. This suggests that this compound may also possess similar antiviral activities worthy of further research .
Data Summary
Biological Activity | Measurement Method | Results (IC50) |
---|---|---|
Tyrosinase Inhibition | Kinetic Assays | 16.78 - 200 μM |
Antioxidant Activity | DPPH Scavenging | 86% (compared to 96% for ascorbic acid) |
Antiviral Activity | Polymerase Inhibition | EC50 values < 35 μM |
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15-7-9-17(10-8-15)20(26-12-11-24)14-22-21(25)18-13-19(27-23-18)16-5-3-2-4-6-16/h2-10,13,20,24H,11-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQSDRJVZDLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.